4-hydroxy-6-methyl-3-{(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoyl}-2H-pyran-2-one
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Overview
Description
4-HYDROXY-6-METHYL-3-[3-(4-MORPHOLINOPHENYL)ACRYLOYL]-2H-PYRAN-2-ONE is a complex organic compound with a unique structure that includes a pyranone ring, a morpholinophenyl group, and an acrylate moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-6-METHYL-3-[3-(4-MORPHOLINOPHENYL)ACRYLOYL]-2H-PYRAN-2-ONE typically involves a multi-step process. One common method is the Claisen–Schmidt condensation reaction, where 3-acetylcoumarin reacts with 4-morpholinobenzaldehyde in the presence of a base such as p-toluenesulfonic acid (p-TSA) as a catalyst . This reaction forms the desired chalcone derivative, which is then cyclized to form the pyranone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-6-METHYL-3-[3-(4-MORPHOLINOPHENYL)ACRYLOYL]-2H-PYRAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acrylate moiety can be reduced to form a saturated ester.
Substitution: The morpholinophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the morpholinophenyl group.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-HYDROXY-6-METHYL-3-[3-(4-MORPHOLINOPHENYL)ACRYLOYL]-2H-PYRAN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing new anticancer agents.
Mechanism of Action
The mechanism of action of 4-HYDROXY-6-METHYL-3-[3-(4-MORPHOLINOPHENYL)ACRYLOYL]-2H-PYRAN-2-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be due to its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure and often used in medicinal chemistry for their biological activities.
Chalcones: Share the acrylate moiety and are known for their diverse pharmacological properties.
Uniqueness
4-HYDROXY-6-METHYL-3-[3-(4-MORPHOLINOPHENYL)ACRYLOYL]-2H-PYRAN-2-ONE is unique due to its combination of a pyranone ring, morpholinophenyl group, and acrylate moiety, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-(4-morpholin-4-ylphenyl)prop-2-enoyl]pyran-2-one |
InChI |
InChI=1S/C19H19NO5/c1-13-12-17(22)18(19(23)25-13)16(21)7-4-14-2-5-15(6-3-14)20-8-10-24-11-9-20/h2-7,12,22H,8-11H2,1H3/b7-4+ |
InChI Key |
FOTIPHOANGGJAC-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)N3CCOCC3)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)N3CCOCC3)O |
Origin of Product |
United States |
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